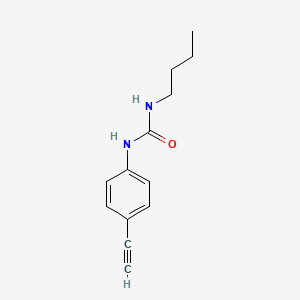
1-Aminopropan-1-ol--hydrogen bromide (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Aminopropan-1-ol–hydrogen bromide (1/1) is an organic compound that consists of a 1-aminopropan-1-ol molecule combined with hydrogen bromide in a 1:1 ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Aminopropan-1-ol can be synthesized through the reaction of 1-chloropropan-2-ol with ammonia. The reaction typically occurs under mild conditions, with the presence of a solvent like ethanol to facilitate the reaction. The resulting product is then treated with hydrogen bromide to form 1-Aminopropan-1-ol–hydrogen bromide (1/1).
Industrial Production Methods
On an industrial scale, the production of 1-Aminopropan-1-ol–hydrogen bromide (1/1) involves the large-scale reaction of 1-chloropropan-2-ol with ammonia, followed by the addition of hydrogen bromide. The process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Aminopropan-1-ol–hydrogen bromide (1/1) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines and alcohols.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or cyanide ions (CN-) can be used for substitution reactions.
Major Products Formed
Oxidation: Produces corresponding oxides and ketones.
Reduction: Yields simpler amines and alcohols.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Aminopropan-1-ol–hydrogen bromide (1/1) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems and as a building block for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-Aminopropan-1-ol–hydrogen bromide (1/1) involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical reactions. Its effects are mediated through pathways involving the formation of intermediates and the subsequent activation or inhibition of specific biological processes.
Comparison with Similar Compounds
1-Aminopropan-1-ol–hydrogen bromide (1/1) can be compared with similar compounds such as:
2-Aminopropan-1-ol: Similar structure but with the amino group on the second carbon.
1-Aminopropan-2-ol: Similar structure but with the hydroxyl group on the second carbon.
3-Aminopropan-1-ol: Similar structure but with the amino group on the third carbon.
Uniqueness
1-Aminopropan-1-ol–hydrogen bromide (1/1) is unique due to its specific combination of an amino group and a hydroxyl group on the same carbon, along with the presence of hydrogen bromide. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications.
Properties
CAS No. |
646517-94-4 |
|---|---|
Molecular Formula |
C3H10BrNO |
Molecular Weight |
156.02 g/mol |
IUPAC Name |
1-aminopropan-1-ol;hydrobromide |
InChI |
InChI=1S/C3H9NO.BrH/c1-2-3(4)5;/h3,5H,2,4H2,1H3;1H |
InChI Key |
PHRKCXVSQZYAHA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(N)O.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


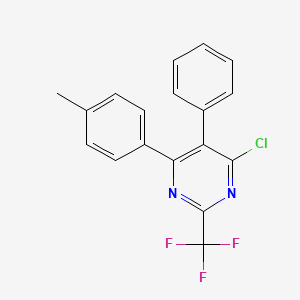
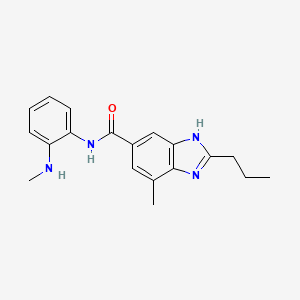
![3-{4-[(2,6-Dimethylphenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B12606454.png)
![6-pyrimidin-2-yl-2-[4-(6-pyrimidin-2-yl-1H-benzimidazol-2-yl)buta-1,3-dienyl]-1H-benzimidazole](/img/structure/B12606456.png)


![3-Azaspiro[5.5]undecane-1,5-dicarboxamide, 2,4-dioxo-](/img/structure/B12606466.png)
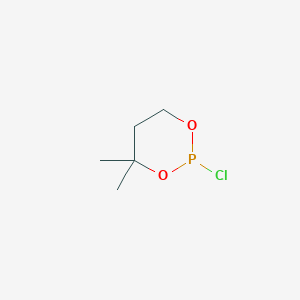

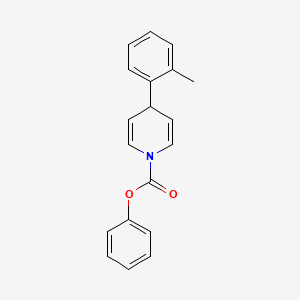
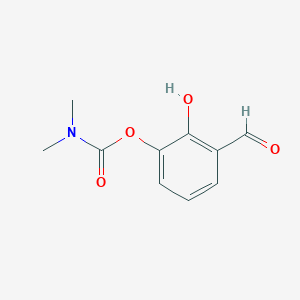
![4-[(5-{[4-(Diphenylamino)phenyl]ethynyl}pyridin-2-yl)ethynyl]benzonitrile](/img/structure/B12606492.png)
![Methyl 3-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoate](/img/structure/B12606505.png)
